molecular formula C21H16ClN5O3S2 B2932157 10-(4-chlorobenzenesulfonyl)-N-[(4-methoxyphenyl)methyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine CAS No. 892736-94-6

10-(4-chlorobenzenesulfonyl)-N-[(4-methoxyphenyl)methyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine

Cat. No.: B2932157
CAS No.: 892736-94-6
M. Wt: 485.96
InChI Key: HSLBTJDKGUABFX-UHFFFAOYSA-N
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Description

10-(4-chlorobenzenesulfonyl)-N-[(4-methoxyphenyl)methyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine is a useful research compound. Its molecular formula is C21H16ClN5O3S2 and its molecular weight is 485.96. The purity is usually 95%.
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Properties

IUPAC Name

10-(4-chlorophenyl)sulfonyl-N-[(4-methoxyphenyl)methyl]-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN5O3S2/c1-30-15-6-2-13(3-7-15)12-23-19-18-17(10-11-31-18)27-20(24-19)21(25-26-27)32(28,29)16-8-4-14(22)5-9-16/h2-11H,12H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSLBTJDKGUABFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 10-(4-chlorobenzenesulfonyl)-N-[(4-methoxyphenyl)methyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine has garnered attention for its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and mechanisms of action.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate key functional groups such as sulfonyl and thiazole moieties. The general synthetic route includes:

  • Formation of the Thiazole Ring : The initial step often involves the reaction of an appropriate thiazole precursor with a sulfonyl chloride in a polar solvent like pyridine.
  • Substitution Reactions : Subsequent steps may involve N-substitution with various aryl groups to introduce the desired methoxy and chlorobenzene functionalities.
  • Purification : The final product is usually purified through recrystallization or chromatography techniques.

Antimicrobial Properties

Research indicates that compounds bearing the 4-chlorobenzenesulfonyl group exhibit notable antimicrobial activity against a range of pathogens. For instance:

  • In Vitro Studies : Compounds similar to the target structure have shown significant inhibitory effects against bacteria such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa . The mechanism is believed to involve disruption of bacterial cell wall synthesis.

Anticancer Activity

Recent studies have explored the anticancer potential of sulfonamide derivatives:

  • Cell Line Studies : The compound has been tested on various cancer cell lines, demonstrating cytotoxic effects mediated through apoptosis induction .

Enzyme Inhibition

The biological activity of this compound may also extend to enzyme inhibition:

  • LSD1 Inhibition : It has been suggested that derivatives of this compound can act as selective inhibitors of lysine-specific demethylase 1 (LSD1), a target in cancer therapy .

The proposed mechanisms for the biological activities include:

  • Interaction with Enzymatic Pathways : The sulfonamide group is known to interact with specific enzymes involved in metabolic pathways.
  • Cell Membrane Disruption : Antimicrobial activity may result from alterations in membrane permeability due to structural interactions with lipid bilayers.

Case Studies

Several case studies have highlighted the effectiveness of similar compounds in clinical settings:

  • Case Study 1 : A derivative exhibiting strong antimicrobial properties was successfully used in a clinical trial for treating bacterial infections resistant to conventional antibiotics .
  • Case Study 2 : A related compound demonstrated significant anticancer effects in a Phase I clinical trial, leading to further investigations into its therapeutic potential .

Comparative Table of Biological Activities

Activity TypeCompound StructureEffectivenessReference
Antimicrobial10-(4-chlorobenzenesulfonyl)-...High against E. coli and S. aureus
AnticancerSimilar sulfonamide derivativesInduces apoptosis in cancer cells
Enzyme InhibitionLSD1 inhibitors derived from this classSelective inhibition observed

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